

Application Notes and Protocols for PF-07265028 Cellular Assays

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Compound of Interest

Compound Name: PF-07265028

Cat. No.: B15613986

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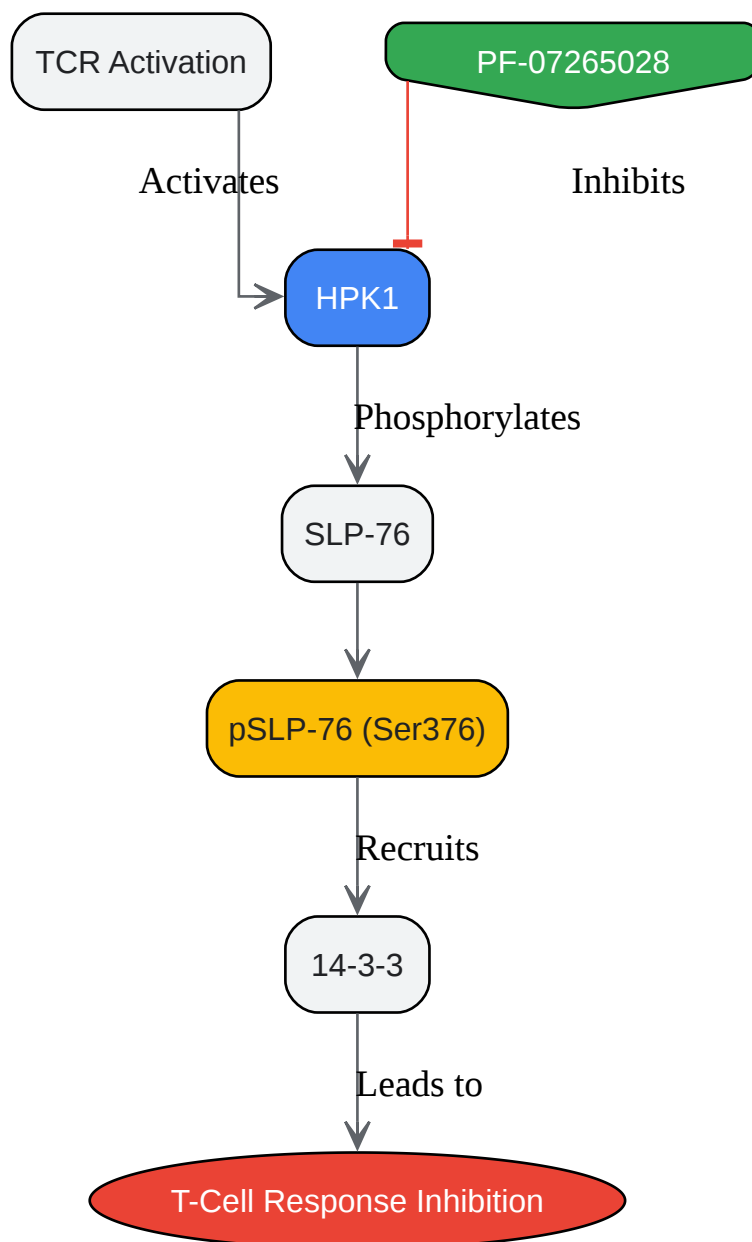
For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265028 is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, **PF-07265028** blocks the downstream signaling pathways that suppress T-cell activation, thereby enhancing the body's anti-tumor immune response.[1][2] This makes **PF-07265028** a promising candidate for cancer immunotherapy. These application notes provide detailed protocols for cellular assays to characterize the activity of **PF-07265028**.

HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signaling complex and ultimately dampens the T-cell response. **PF-07265028** blocks the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus sustaining T-cell activation.



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Caption: HPK1 signaling pathway and the mechanism of action of **PF-07265028**.

Data Presentation

The potency of **PF-07265028** in a cellular context is determined by its half-maximal inhibitory concentration (IC₅₀) in a phospho-SLP-76 (pSLP-76) assay.

Compound	Cellular Assay	Cell Line	IC50 (nM)
PF-07265028	pSLP-76 (Ser376)	Jurkat	17

Experimental Protocols

Phospho-SLP-76 (Ser376) Cellular Assay by Flow Cytometry

This protocol describes a method to quantify the inhibition of HPK1 by **PF-07265028** in Jurkat T-cells by measuring the phosphorylation of its direct substrate, SLP-76, at serine 376.

Materials:

- Cell Line: Jurkat T-cells
- Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Compound: **PF-07265028** (stock solution in DMSO)
- Stimulation Reagents: Anti-CD3 antibody (e.g., clone OKT3), Anti-CD28 antibody (e.g., clone CD28.2)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 90% Methanol in PBS
- Staining Buffer: PBS with 2% FBS
- Primary Antibody: Rabbit anti-phospho-SLP-76 (Ser376) antibody
- Secondary Antibody: Alexa Fluor 647-conjugated anti-rabbit IgG
- Instrumentation: Flow cytometer

Experimental Workflow:



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Caption: Experimental workflow for the phospho-SLP-76 cellular assay.

Procedure:

- Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Preparation: Harvest cells in the logarithmic growth phase and wash with PBS. Resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
- Compound Treatment:
 - Prepare serial dilutions of **PF-07265028** in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
 - Add the diluted compound or vehicle to the cell suspension and pre-incubate for 1-2 hours at 37°C.
- Cell Stimulation:
 - Add anti-CD3 and anti-CD28 antibodies to the cell suspension to a final concentration of 2 µg/mL and 5 µg/mL, respectively.
 - Incubate for 30 minutes at 37°C to induce T-cell receptor signaling and HPK1 activation.
- Fixation and Permeabilization:
 - Stop the stimulation by adding an equal volume of 4% PFA and incubate for 10 minutes at room temperature.

- Centrifuge the cells and discard the supernatant.
- Resuspend the cell pellet in ice-cold 90% methanol and incubate on ice for 30 minutes to permeabilize the cells.
- Intracellular Staining:
 - Wash the cells twice with Staining Buffer.
 - Resuspend the cells in Staining Buffer containing the anti-phospho-SLP-76 (Ser376) antibody at the manufacturer's recommended dilution.
 - Incubate for 1 hour at room temperature, protected from light.
 - Wash the cells twice with Staining Buffer.
 - Resuspend the cells in Staining Buffer containing the fluorescently labeled secondary antibody.
 - Incubate for 30 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Wash the cells twice with Staining Buffer and resuspend in PBS for analysis.
 - Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
 - Analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal.
 - Plot the MFI against the concentration of **PF-07265028** and fit the data to a four-parameter logistic equation to determine the IC50 value.

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References

- [1. benchchem.com \[benchchem.com\]](#)
- [2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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